BenchChemオンラインストアへようこそ!

Panaxydol

Cytotoxicity Leukemia Polyacetylene SAR

Panaxydol, systematically designated (3R,9R,10S)-9,10-epoxy-1-heptadecene-4,6-diyn-3-ol, is a naturally occurring C17 polyacetylenic epoxide isolated from the lipophilic fractions of Panax ginseng C.A. Meyer and Panax notoginseng roots.

Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
CAS No. 114718-63-7
Cat. No. B1236050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxydol
CAS114718-63-7
Synonymspanaxydol
Molecular FormulaC17H24O2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1C(O1)CC#CC#CC(C=C)O
InChIInChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3
InChIKeyGVLDSGIQZAFIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panaxydol (CAS 114718-63-7) for Scientific Procurement: Core Identity and Structural Context


Panaxydol, systematically designated (3R,9R,10S)-9,10-epoxy-1-heptadecene-4,6-diyn-3-ol, is a naturally occurring C17 polyacetylenic epoxide isolated from the lipophilic fractions of Panax ginseng C.A. Meyer and Panax notoginseng roots [1]. It belongs to the ginseng polyacetylene family alongside its closest structural analogs panaxynol (falcarinol; heptadeca-1,9-diene-4,6-diyne-3-ol) and panaxytriol (heptadeca-1-ene-4,6-diyne-3,9,10-triol), which share an identical diyne-ene carbon backbone but differ critically at the C-9/C-10 positions [2]. Panaxydol possesses a unique 9,10-epoxide moiety absent in both panaxynol (which has a C9-C10 double bond) and panaxytriol (which has C-9, C-10 hydroxyl groups), a structural distinction that directly governs its distinct biological potency profile, target engagement mechanism, and utility as a botanical authentication marker.

Why Panaxynol or Panaxytriol Cannot Be Substituted for Panaxydol in Target-Driven Research


The three major ginseng polyacetylenes—panaxydol, panaxynol, and panaxytriol—are frequently co-isolated from the same petroleum ether extracts and are sometimes erroneously treated as interchangeable in procurement specifications. However, their cytotoxic potency against L1210 leukemia cells follows a clear and irreversible hierarchy (panaxydol > panaxynol > panaxytriol) that is quantitatively linked to membrane-damaging capacity at each ED50 value [1]. Most critically, panaxydol is uniquely capable of activating the epidermal growth factor receptor (EGFR) to trigger endoplasmic reticulum (ER) stress-mediated apoptosis, a mechanism not reported for panaxynol or panaxytriol and one that directly enables in vivo tumor suppression in both syngeneic and xenogeneic mouse models [2]. Substitution therefore risks not merely a potency reduction but a complete loss of the mechanism-dependent anticancer phenotype, making panaxydol an irreplaceable tool compound for EGFR-addicted cancer research.

Quantitative Differentiation Evidence for Panaxydol Against Its Closest Polyacetylene Analogs


Panaxydol Exhibits ~40-Fold Greater Cytotoxic Potency Than Panaxytriol Against L1210 Leukemia Cells

In direct head-to-head comparisons, panaxydol demonstrated the most potent cytotoxicity among the three major ginseng polyacetylenes against murine lymphocytic leukemia L1210 cells, with an ED50 of approximately 0.03 μg/mL [1]. By contrast, panaxytriol exhibited an ED50 of 1.2 μg/mL against the same L1210 cell line [2], yielding an approximately 40-fold potency advantage for panaxydol. Panaxynol ranked intermediately between the two (panaxydol > panaxynol > panaxytriol) [3]. Consistent with this hierarchy, panaxydol produced the strongest and most sustained inhibition of DNA, RNA, and protein synthesis at 16 hours of incubation, whereas the inhibitory effects of panaxynol and panaxytriol diminished over time [4]. Electron microscopy further confirmed that membrane damage to L1210 cells was proportional to each compound's ED50 value [3].

Cytotoxicity Leukemia Polyacetylene SAR

Panaxydol Uniquely Engages EGFR-ER Stress Axis to Achieve In Vivo Tumor Suppression—A Mechanism Absent in Panaxynol and Panaxytriol

Panaxydol is distinguished from panaxynol and panaxytriol by its ability to activate epidermal growth factor receptor (EGFR) within minutes of exposure, an event that is necessary for the subsequent induction of apoptosis through endoplasmic reticulum (ER) stress [1]. This mechanism was demonstrated in MCF-7 breast cancer cells, where EGFR activation triggered PLCγ-mediated calcium release from the ER, mitochondrial calcium uptake, and PERK-CHOP-Bim-dependent apoptosis [1]. In vivo, panaxydol suppressed tumor growth in both syngeneic and xenogeneic mouse tumor models [1]. In contrast, published studies on panaxynol and panaxytriol do not report EGFR activation or ER stress as their primary mechanism of cytotoxicity; panaxynol acts primarily through HIF-1α upregulation under ischemia [2], and panaxytriol shows membrane-damaging activity without EGFR engagement [3].

EGFR signaling ER stress In vivo xenograft

Panaxydol Induces G0/G1 Differentiation in C6 Glioma Cells (IC50 39.5 μM)—A Cytostatic Phenotype Not Observed with Panaxynol

Panaxydol treatment of rat C6 glioma cells produced dose-dependent growth inhibition with an IC50 of 39.5 ± 2.3 μM and, critically, induced a cellular differentiation phenotype characterized by morphological changes, increased glial fibrillary acidic protein (GFAP) expression, and accumulation in G0/G1 phase with upregulation of the cyclin-dependent kinase inhibitor p27(KIP1) [1]. Flow cytometric analysis confirmed a marked decrease in the S-phase population, consistent with differentiation rather than purely cytotoxic cell death [1]. By contrast, published studies on panaxynol in glioma models or neural cell lines predominantly report cytoprotective or neurotrophic effects without differentiation induction [2]. Panaxytriol has not been tested in glioma differentiation assays. The differentiation property of panaxydol has been further linked to PI 3-kinase and cAMP-dependent signaling pathways [3].

Glioma Differentiation therapy Cell cycle arrest

Panaxydol Restores Schwann Cell Neurotrophic Factor Expression to Near-Normal Levels Under Hypoxic Stress

In primary cultured rat Schwann cells (SCs) subjected to hypoxia, panaxydol (10 μM) restored brain-derived neurotrophic factor (BDNF) mRNA to approximately 90% of normoxic control levels and elevated nerve growth factor (NGF) mRNA to 1.4-fold above normoxic controls [1]. Under the same conditions, panaxydol (5–20 μM) dose-dependently rescued cell viability from hypoxia-induced decline (control: 64 ± 4.7%; panaxydol 10 μM: 92 ± 8.6%) and reduced active caspase-3 from a 3.3-fold elevation to approximately 1.6-fold of the control level [1]. In normoxic SCs, panaxydol promoted NGF and BDNF secretion in a dose-dependent manner at 2.5–20 μM and 5.0–20 μM respectively, with maximal effect at 10 μM [2]. Although panaxynol also exhibits neuroprotective effects in cortical neurons against chemical insults, no comparable Schwann cell or neurotrophic factor secretion data have been reported for panaxynol or panaxytriol [3].

Neurotrophic factors Schwann cells Peripheral nerve regeneration

Panaxydol-to-Panaxynol Content Ratio Serves as a Definitive GC-MS Botanical Authentication Marker Across Panax Species

The ratio of panaxynol to panaxydol content differs substantially among ginseng types, providing a quantitative chemical marker for botanical authentication. In Korean wild mountain ginseng (Panax ginseng), the panaxynol-to-panaxydol ratio was 1.81, compared to 0.87 for Chinese wild mountain ginseng and 0.42 for cultivated ginseng, as determined by GC-FID analysis [1]. A validated GC-MS method with selected ion monitoring (SIM) further demonstrated that the panaxydol-to-panaxynol ratio can differentiate Radix Ginseng, Radix Notoginseng, and American ginseng, with significantly lower detection and quantitation limits than HPLC-UV [2]. Notably, ginsenosides (the predominant saponin class) do not provide the same species-discriminating ratio, making polyacetylene profiling uniquely valuable for authentication [2]. Neither panaxynol nor panaxytriol alone can serve this function—only the paired panaxydol/panaxynol ratio provides the species-resolved marker.

Botanical authentication Quality control GC-MS quantification

Panaxydol Demonstrates Selective Cytotoxicity Against SK-OV-3 Ovarian Cancer Cells (ED50 2.93 μM), Distinguished from Panaxynol and Panaxytriol

Among seven polyacetylenes isolated from cultivated-wild ginseng and screened against four human cancer cell lines (A549, SK-OV-3, SK-MEL-2, HCT-15) using the SRB assay, only panaxydol (compound 3) and panaxyne (compound 6) exhibited significant and selective cytotoxicity against the SK-OV-3 ovarian cancer cell line, with ED50 values of 2.93 μM and 1.40 μM respectively [1]. By contrast, panaxynol (compound 1) and panaxytriol (compound 5) did not show selective SK-OV-3 cytotoxicity in the same panel [1]. This cell-type-selective activity profile positions panaxydol as the polyacetylene of choice for ovarian cancer-focused screening, as panaxynol and panaxytriol lack this specific anti-ovarian cancer signature despite sharing the C17 diyne-ene scaffold.

Ovarian cancer Selective cytotoxicity SK-OV-3

Evidence-Backed Application Scenarios for Panaxydol Procurement and Experimental Deployment


EGFR-Addicted Cancer Mechanistic Studies and In Vivo Xenograft Programs

Panaxydol is the only ginseng polyacetylene demonstrated to engage EGFR within minutes of exposure, triggering a defined ER stress cascade (PLCγ → ER Ca²⁺ release → PERK/CHOP/Bim → mitochondrial apoptosis) that translates to tumor growth suppression in both syngeneic and xenogeneic mouse models [1]. Procurement of panaxydol for EGFR-driven cancer research is scientifically mandatory because panaxynol and panaxytriol lack this mechanism entirely. Experimental designs requiring an EGFR-activating, ER stress-inducing natural product probe should specify panaxydol (CAS 114718-63-7) and explicitly exclude panaxynol (CAS 21852-80-2) to ensure experimental validity.

Glioma Differentiation Therapy Screens Requiring p27(KIP1)-Dependent Cell Cycle Arrest

Panaxydol induces G0/G1 cell cycle arrest and glial differentiation in C6 glioma cells at an IC50 of 39.5 μM, mediated by p27(KIP1) upregulation and PI 3-kinase/cAMP pathways [1][2]. This differentiation phenotype is unique among ginseng polyacetylenes; panaxynol exerts cytoprotective rather than cytostatic effects in neural lineages. Glioma research groups screening for differentiation-inducing natural products should therefore procure panaxydol rather than mixed polyacetylene extracts, which would confound differentiation readouts with panaxynol's opposing neuroprotective activity.

Peripheral Nerve Regeneration Research Utilizing Schwann Cell Neurotrophic Factor Modulation

Panaxydol at 10 μM quantitatively restores BDNF mRNA to ~90% of normal levels and elevates NGF mRNA 1.4-fold above control in hypoxic Schwann cells, while simultaneously rescuing cell viability from 64% to 92% [1]. These effects are dose-dependent across 2.5–20 μM and are accompanied by reduced caspase-3 activation [2]. Panaxynol and panaxytriol have no published Schwann cell or neurotrophic factor secretion data. Investigators studying peripheral nerve regeneration and requiring quantifiable modulation of glial-derived neurotrophic factors should specify panaxydol, not generic ginseng polyacetylenes.

Ginseng Botanical Authentication and Quality Control Using Polyacetylene Ratio Markers

The panaxynol-to-panaxydol content ratio provides a validated, species-discriminating marker (Korean wild ginseng: 1.81; Chinese wild ginseng: 0.87; cultivated ginseng: 0.42) when analyzed by GC-MS with selected ion monitoring [1][2]. This method achieves superior sensitivity over HPLC-UV and is the only polyacetylene-based approach capable of differentiating Radix Ginseng, Radix Notoginseng, and American ginseng. Analytical laboratories and quality control facilities performing ginseng authentication must procure panaxydol reference standard (CAS 114718-63-7) alongside panaxynol as the required analyte pair; ginsenoside standards alone are insufficient for complete species resolution.

Quote Request

Request a Quote for Panaxydol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.